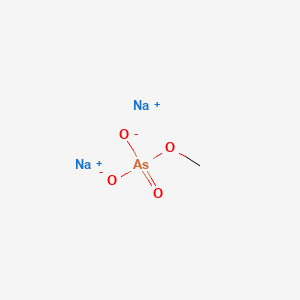
benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate is a chemical compound that combines the properties of benzyltriphenylphosphonium and 4-chloro-3-methylphenolate. This compound is known for its applications in organic synthesis and as a phase-transfer catalyst. It is a quaternary phosphonium salt, which makes it highly soluble in water and polarizable solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This enhances the reaction rate and efficiency. The compound interacts with molecular targets by forming complexes with reactants, thereby stabilizing transition states and lowering activation energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction.
Benzyltriphenylphosphonium chloride: Similar in structure but lacks the 4-chloro-3-methylphenolate component.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate is unique due to its combined properties of benzyltriphenylphosphonium and 4-chloro-3-methylphenolate. This combination enhances its solubility and reactivity, making it more effective as a phase-transfer catalyst and in various chemical reactions .
Eigenschaften
CAS-Nummer |
93841-03-3 |
|---|---|
Molekularformel |
C32H28ClOP |
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate |
InChI |
InChI=1S/C25H22P.C7H7ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-4-6(9)2-3-7(5)8/h1-20H,21H2;2-4,9H,1H3/q+1;/p-1 |
InChI-Schlüssel |
DHKCGXFVRLDEBU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)[O-])Cl.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)




![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
